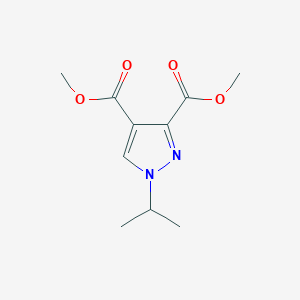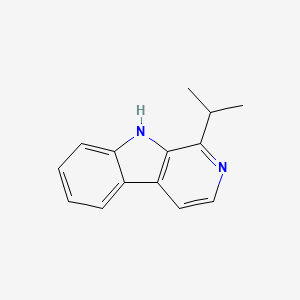![molecular formula C17H16N4O B11714743 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B11714743.png)
3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide is a complex organic compound that features a benzodiazole ring fused with a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-1,3-benzodiazol-1-yl)propanehydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The benzodiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hydrazide moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide moiety.
3-(1H-1,3-benzodiazol-2-yl)-1-cyclohexylurea: Features a urea group and a cyclohexyl ring, differing in functional groups and overall structure.
3-(1H-1,3-benzodiazol-1-yl)propan-1-amine: Contains an amine group instead of a hydrazide moiety.
Uniqueness
3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E)-phenylmethylidene]propanehydrazide is unique due to its combination of a benzodiazole ring and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-N-[(Z)-benzylideneamino]propanamide |
InChI |
InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12- |
Clé InChI |
KGMAYUILEUVBEY-UNOMPAQXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)
![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)

![3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)
